Hydrocortisone tebutate

Description

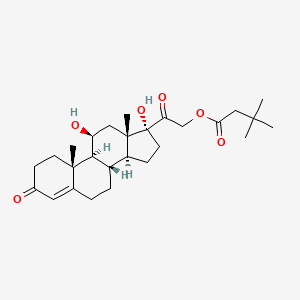

Structure

2D Structure

3D Structure

Properties

CAS No. |

508-96-3 |

|---|---|

Molecular Formula |

C27H40O6 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate |

InChI |

InChI=1S/C27H40O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h12,18-20,23,29,32H,6-11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 |

InChI Key |

FNFPHNZQOKBKHN-KAJVQRHHSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CC(C)(C)C)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CC(C)(C)C)O)C)O |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Research of Hydrocortisone Tebutate

Hydrocortisone (B1673445) Tebutate Synthesis Pathways and Optimization

Hydrocortisone tebutate, also known as hydrocortisone 21-tert-butylacetate, is a synthetic corticosteroid ester. googleapis.com Its synthesis primarily involves the esterification of the C-21 hydroxyl group of hydrocortisone.

Esterification Reactions for Tebutate Formation at the C-21 Position

The formation of the tebutate (tert-butylacetate) ester at the C-21 position of hydrocortisone is a key synthetic step. This is typically achieved through esterification reactions where the 21-hydroxyl group of hydrocortisone reacts with a suitable tert-butylacetylating agent. One common method involves reacting hydrocortisone with an excess of an appropriate anhydride (B1165640) in a solvent like pyridine (B92270) at room temperature. psu.edu Another approach is the reaction of a 21-organic sulfonic acid ester of hydrocortisone, such as the 21-p-toluenesulfonate, with an alkali metal salt of the carboxylic acid in a polar organic solvent. google.com

Enzymatic methods have also been explored for the regioselective acylation of hydrocortisone. Lipases, for instance, have demonstrated the ability to catalyze the esterification specifically at the C-21 position. conicet.gov.ar Studies have shown that lipases can be highly regioselective, leading to the formation of the 21-ester as the primary product. conicet.gov.ar

Methodological Approaches to Achieve Regioselectivity in Steroid Ester Synthesis (e.g., 17α-hydroxy vs. 21-hydroxy esterification)

Achieving regioselectivity in the esterification of steroids like hydrocortisone, which possesses multiple hydroxyl groups (at C-11, C-17, and C-21), is a significant challenge in synthetic chemistry. conicet.gov.ar The primary hydroxyl group at C-21 is generally more reactive than the tertiary 17α-hydroxyl group and the secondary 11β-hydroxyl group. nih.govnih.gov

Several strategies are employed to achieve selective esterification at the C-21 position:

Enzymatic Catalysis: Lipase-catalyzed reactions have shown high regioselectivity for the 21-hydroxyl group of hydrocortisone, yielding monoacylated derivatives exclusively at this position. conicet.gov.ar

Chemical Methods: Traditional chemical synthesis often exploits the higher reactivity of the primary 21-hydroxyl group. By carefully controlling reaction conditions, such as temperature and the choice of reagents, selective acylation can be achieved. psu.edu For the synthesis of 17α-esters, a common strategy involves the formation of a cyclic 17,21-orthoester intermediate, which upon hydrolysis, can yield the desired 17α-ester. nih.govgoogle.com Subsequent esterification at the 21-position can then be performed. google.com

Protecting Groups: In more complex syntheses, protecting groups can be used to block the more reactive hydroxyl groups, allowing for selective reaction at the desired position. For instance, the 21-hydroxyl group can be protected as a tris(p-anisyldiphenylmethyl) ether.

It is noteworthy that the esterification at both the C-17 and C-21 positions can increase the therapeutic activity of corticosteroids compared to mono-esterification. ingentaconnect.com

Catalyst Systems and Reaction Condition Optimization for Research-Scale Production

For research-scale production of hydrocortisone esters, various catalyst systems and reaction conditions have been optimized to improve yield and purity.

In chemical synthesis, catalysts such as pyridine and 4-dimethylaminopyridine (B28879) (DMAP) are often used in acylation reactions. patsnap.com The choice of solvent can also influence the reaction; for example, dichloromethane (B109758) and chloroform (B151607) have been used as solvents in the synthesis of hydrocortisone esters. patsnap.com Temperature control is crucial, with many reactions being carried out at low temperatures (e.g., 0-5°C) to control selectivity and minimize side reactions. patsnap.com

For enzymatic synthesis, the optimization of reaction parameters is key. This includes the choice of lipase (B570770), the acylating agent, the solvent, the temperature, and the enzyme-to-substrate ratio. conicet.gov.ar For example, Candida antarctica lipase B (CALB) has been shown to be an effective and regioselective catalyst for the acylation of hydrocortisone at the C-21 position. conicet.gov.ar The reaction can be optimized by adjusting the temperature and the ratio of the acylating agent to the substrate. conicet.gov.ar Heterogeneous catalysts, such as zeolites and acid resins, are also being explored for esterification reactions due to their environmental benefits and ease of separation from the reaction products. mdpi.commdpi.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the availability of hydrocortisone as a starting material and involves key intermediate transformations.

Synthesis of this compound Precursors

The primary precursor for the synthesis of this compound is hydrocortisone itself. Hydrocortisone can be obtained through various routes, including extraction from animal adrenal glands, biosynthesis using microorganisms, and chemical synthesis. google.com

Biosynthesis: Microbiological hydroxylation has been a key method for producing hydrocortisone. For instance, strains of Curvularia lunata can be used to introduce the 11β-hydroxyl group into a suitable steroid precursor. google.com More recently, recombinant Saccharomyces cerevisiae strains have been engineered to produce hydrocortisone from a simple carbon source by introducing a complex biosynthetic pathway. nih.gov

Chemical Synthesis: Chemical synthesis of hydrocortisone can start from various steroid intermediates. One approach involves starting with cortisone (B1669442) acetate (B1210297), where the 11-keto group is reduced to the desired 11β-hydroxyl group. google.com Another synthetic route starts from 17α-hydroxyprogesterone, which is converted to 11-deoxycortisol and then hydroxylated at the C-11 position. nih.gov

Derivatization Strategies for Analogues and Research Probes

Derivatization of hydrocortisone and its esters is a common strategy to develop analogues with modified properties and to create research probes for studying biological processes.

Esterification at the C-17 and/or C-21 positions is a primary method for creating analogues. For example, a series of hydrocortisone esters with varying alkyl chain lengths at the C-21 position have been synthesized to study the relationship between their physicochemical properties and biological activity. psu.edu The introduction of different functional groups through esterification can modulate the lipophilicity and receptor binding affinity of the resulting compounds. nih.gov

Molecular and Cellular Pharmacodynamics Research of Hydrocortisone Tebutate

Glucocorticoid Receptor (GR) Binding and Activation Mechanisms

The biological activity of Hydrocortisone (B1673445) tebutate, like other glucocorticoids, is initiated by its binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that mediates the majority of its cellular effects. nih.gov The GR is a member of the nuclear receptor superfamily and is expressed in nearly every cell in the human body. nih.govmedchemexpress.comfrontiersin.org

The binding affinity of a steroid to the glucocorticoid receptor is a critical determinant of its potency. Research on the parent compound, hydrocortisone (cortisol), and its various esters provides insight into the binding characteristics of Hydrocortisone tebutate. In vitro competitive binding assays, often using cultured human keratinocyte cytosolic GR, are employed to determine the relative binding affinity (RBA) of various steroids compared to a standard like dexamethasone (B1670325) or hydrocortisone itself. nih.gov

Studies analyzing the molecular basis for GR's selectivity show that its endogenous ligand, cortisol, binds with high affinity. nih.gov The affinity of other steroids varies significantly. For instance, progesterone (B1679170) and aldosterone (B195564) show reduced, but still notable, affinity, whereas testosterone (B1683101) and estradiol (B170435) exhibit very weak binding to the hGR. nih.gov

Esterification of the hydrocortisone molecule significantly influences its physicochemical properties, including lipophilicity and receptor binding affinity. nih.gov this compound is a 21-ester of hydrocortisone. Studies on similar 21-esters have shown that while this modification increases lipophilicity, it tends to decrease the binding affinity for the GR compared to the parent alcohol (hydrocortisone). nih.gov However, the elongation of the ester chain can sometimes lead to an increase in binding affinity, suggesting a complex relationship between the structure of the ester group and its interaction with the receptor. nih.gov

Table 1: Relative Binding Affinity of Various Steroids to the Human Glucocorticoid Receptor (hGR) Data is based on competitive binding assays with cortisol as the reference (100%).

| Steroid | Relative Binding Affinity (%) nih.gov |

|---|---|

| Cortisol (Hydrocortisone) | 100 |

| Progesterone | 22 |

| Aldosterone | 20 |

| Testosterone | 1.5 |

| Estradiol | 0.2 |

The specificity of glucocorticoid action is rooted in the precise molecular interactions between the steroid and the amino acid residues lining the ligand-binding pocket (LBP) of the GR's ligand-binding domain (LBD). nih.gov The LBD is composed of eleven α-helices and two β-sheets that create a hydrophobic pocket for the ligand. plos.org

For the parent compound, cortisol, binding is stabilized by a network of hydrogen bonds and hydrophobic interactions, achieving a near-perfect steric and electrostatic complementarity with the binding pocket. nih.gov Key amino acid residues in the murine GR, such as Gln570 (from helix 3) and Arg611 (from helix 5), are crucial for interacting with the A-ring of the steroid ligand. plos.org Structural studies of cortisol bound to the human GR LBD have further elucidated these interactions, showing that the flexibility in the steroid's A-ring can influence binding affinity. rcsb.org A single amino acid, Q642, has been identified as playing a key role in discriminating ligand potency. rcsb.org

Table 2: Key Amino Acid Interactions in the Glucocorticoid Receptor LBD

| Residue | Location | Interaction Type | Relevance |

|---|---|---|---|

| Gln570 | Helix 3 | Hydrogen Bonding | Interacts with the A-ring of the steroid. plos.org |

| Arg611 | Helix 5 | Hydrogen Bonding | Crucial for interaction with the steroid A-ring. plos.org |

| Asn564 | Helix 3 | Polar Interaction | Stabilizes the AF-2 domain. mdpi.com |

| Gln642 | Ligand-Binding Pocket | Multiple | Plays a discriminating role in ligand potency. rcsb.org |

| T739 | Ligand-Binding Pocket | Multiple | Contributes significantly to the binding free energy of the ligand. frontiersin.org |

The binding of an agonist ligand like this compound to the GR LBD is not a simple lock-and-key event; it induces a critical conformational change in the receptor's structure. nih.gov This structural rearrangement is essential for the receptor's subsequent biological activity. In its unbound state, the GR LBD is unstable. nih.gov Agonist binding induces a conformation that stabilizes the entire domain. nih.gov

A key event in this process is the repositioning of helix 12, the C-terminal helix of the LBD. scispace.com Upon agonist binding, helix 12 folds over the ligand-binding pocket, acting as a "lid" and creating a stable binding surface known as the activation function 2 (AF-2) domain. mdpi.comnih.gov This newly formed AF-2 surface is the primary site for the recruitment of coactivator proteins, which are essential for initiating gene transcription. nih.govscispace.com Biophysical techniques such as hydrogen/deuterium exchange mass spectrometry (HXMS) have confirmed that different ligands (agonists vs. antagonists) induce distinct conformational states, which in turn dictate the recruitment of either coactivators or corepressors. nih.gov It is through this ligand-induced conformational change that this compound activates the GR, enabling it to modulate gene expression. nih.gov

Intracellular Trafficking and Nuclear Translocation Research

In the absence of a ligand, the glucocorticoid receptor resides primarily in the cytoplasm of the cell. nih.govnih.gov It does not exist as a single protein but rather as part of a large, inactive heteromultimeric complex. nih.govgenecards.org This complex includes several chaperone proteins, most notably heat shock protein 90 (Hsp90) and Hsp70, as well as co-chaperones like p23 and an immunophilin, such as FKBP51 or FKBP52. nih.govuconn.edu This protein machinery maintains the receptor in a conformation that is transcriptionally inert but is primed for high-affinity ligand binding. nih.gov

As a lipophilic molecule, this compound can diffuse across the plasma membrane into the cytosol. frontiersin.orgbiorxiv.org Once inside the cell, it binds to the LBD of the cytosolic GR. This binding event is the trigger that initiates the disruption and rearrangement of the chaperone complex. nih.govbiorxiv.org The binding of this compound to the GR is the first and rate-limiting step in the activation cascade that ultimately leads to the receptor's translocation to the nucleus.

Upon binding of this compound, the resulting conformational change in the GR causes the dissociation of the associated chaperone and immunophilin proteins, particularly FKBP51. nih.govgenecards.org This dissociation exposes two nuclear localization signals (NLS) on the GR protein, known as NL1 and NL2. nih.gov NL1 is located near the DNA-binding domain (DBD), and NL2 is within the LBD. nih.gov

The unmasking of these signals allows the activated GR-ligand complex to be recognized by the cell's nuclear import machinery. nih.gov The immunophilin FKBP52, which replaces FKBP51 in the complex, plays a role in linking the GR to the dynein motor protein complex, which facilitates movement along microtubules toward the nucleus. nih.gov The GR complex then interacts with importin proteins and is actively transported through the nuclear pore complex (NPC) into the nucleus. uconn.edunih.gov This translocation from the cytoplasm to the nucleus is a rapid process following steroid binding. nih.govnih.gov Once inside the nucleus, the this compound-GR complex can bind to specific DNA sequences called glucocorticoid response elements (GREs) to directly regulate the transcription of target genes. nih.govfrontiersin.org

Gene Expression Modulation and Transcriptional Regulation

The anti-inflammatory effects of hydrocortisone are primarily achieved through the modulation of gene transcription. This process involves both the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, orchestrated by the glucocorticoid receptor.

Hydrocortisone's journey into influencing gene expression begins when it diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). nih.govwikipedia.org This binding event activates the receptor, causing the newly formed ligand-receptor complex to translocate into the cell nucleus. nih.govwikipedia.orgresearchgate.net Within the nucleus, this complex acts as a transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govresearchgate.netdiva-portal.org These GREs are located in the promoter regions of target genes. nih.gov The binding of the hydrocortisone-GR complex to GREs directly regulates the expression of these responsive genes, a process termed transactivation. wikipedia.org This interaction can either enhance or suppress the transcription of a wide array of genes, forming the basis of hydrocortisone's widespread effects on inflammation and immunity. researchgate.net

A cornerstone of hydrocortisone's anti-inflammatory activity is its ability to increase the transcription of genes that code for anti-inflammatory proteins. researchgate.netdrugbank.com A primary example of this upregulation is the synthesis of Annexin A1, also known as Lipocortin-1. nih.govresearchgate.netnih.gov The synthesis and release of Annexin A1 are strongly regulated by glucocorticoids. nih.gov This protein is considered a key effector molecule in mediating the anti-inflammatory actions of corticosteroids like hydrocortisone. nih.govfrontiersin.orgmdpi.com Annexin A1 exerts its effects by inhibiting the enzyme phospholipase A2. nih.gov This inhibition blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.gov

Glucocorticoids also stimulate the transcription of other anti-inflammatory genes, such as those encoding for MAPK Phosphatase 1 (MKP-1), which plays a role in deactivating pro-inflammatory signaling pathways.

| Upregulated Gene | Protein Product | Primary Anti-Inflammatory Function | Mechanism |

|---|---|---|---|

| Annexin A1 (ANXA1) | Annexin A1 (Lipocortin-1) | Inhibition of prostaglandin (B15479496) and leukotriene synthesis | Binds to and inhibits the activity of phospholipase A2, preventing the release of its substrate, arachidonic acid. nih.gov |

| MAPK Phosphatase 1 (MKP-1) | MAPK Phosphatase 1 | Deactivation of pro-inflammatory signaling pathways | Dephosphorylates and inactivates key signaling molecules like p38 MAPK and JNK. |

In addition to upregulating anti-inflammatory proteins, hydrocortisone actively suppresses the expression of multiple inflammatory genes. researchgate.net This mechanism, often called transrepression, is crucial for its therapeutic effect. wikipedia.org A key target for this downregulation is the gene encoding Cyclooxygenase-2 (COX-2), an enzyme pivotal in producing pro-inflammatory prostaglandins during an inflammatory response. nih.govnih.gov While glucocorticoids generally downregulate COX-2 in immune cells, some studies have noted that the effect can be cell-type specific. nih.gov The primary anti-inflammatory mechanism involves the suppression of COX-2 expression. nih.gov This downregulation is achieved not by direct binding to the COX-2 gene, but by interfering with the activity of other transcription factors, such as NF-κB, which are essential for inducing COX-2 expression. diva-portal.orgfrontiersin.org

Signal Transduction Pathway Inhibition and Cross-Talk Studies (in vitro/cellular models)

Hydrocortisone exerts significant control over cellular function by inhibiting key signal transduction pathways that are activated during an inflammatory response. This interference disrupts the communication network that perpetuates inflammation.

A central mechanism of hydrocortisone's anti-inflammatory and immunosuppressive action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. diva-portal.orgnih.govnih.gov NF-κB is a potent transcription factor that orchestrates the expression of a vast number of pro-inflammatory genes, including those for cytokines, chemokines, and cell adhesion molecules. diva-portal.orgfrontiersin.org Hydrocortisone effectively suppresses the NF-κB pathway. nih.gov The activated glucocorticoid receptor can directly interact with NF-κB, preventing its translocation from the cytoplasm into the nucleus, thereby blocking it from binding to DNA and initiating the transcription of inflammatory genes. wikipedia.orgdiva-portal.orgnih.gov

A direct consequence of inhibiting transcription factors like NF-κB is the profound suppression of pro-inflammatory cytokine production. wikipedia.orgnih.gov Cytokines are signaling proteins that mediate and regulate immunity and inflammation. Hydrocortisone has been shown to inhibit the genes that code for a wide range of these molecules. wikipedia.org

Research findings from in vitro and in vivo models demonstrate this suppressive effect:

In a study on cardiomyocytes experiencing injury, treatment with hydrocortisone led to a significant reduction in the levels of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Studies in healthy human volunteers showed that administration of pharmacological doses of hydrocortisone suppressed the production of Interleukin-1 beta (IL-1β), IL-6, and TNF-α. nih.gov

Glucocorticoids are known to suppress cell-mediated immunity by broadly inhibiting cytokine genes, including those for IL-1, IL-2, IL-6, and IL-8, among others. wikipedia.org

| Suppressed Cytokine | Key Pro-Inflammatory Role(s) | Supporting Evidence |

|---|---|---|

| Interleukin-1 (IL-1) | Induces fever, activates lymphocytes, promotes inflammation | Suppressed by pharmacological doses of hydrocortisone. wikipedia.orgnih.gov |

| Interleukin-2 (B1167480) (IL-2) | Promotes the proliferation of T-lymphocytes | Gene expression is inhibited by glucocorticoids, reducing T-cell proliferation. wikipedia.org |

| Interleukin-6 (IL-6) | Stimulates acute phase protein synthesis, promotes immune cell differentiation | Production is suppressed by hydrocortisone in various cell and human models. wikipedia.orgnih.govnih.govnih.gov |

| Interleukin-8 (IL-8) | Acts as a potent chemoattractant for neutrophils | Production is reduced following hydrocortisone treatment in cellular injury models. wikipedia.orgnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | A central regulator of inflammation, induces fever, and stimulates cytokine production | Suppressed by both physiological and pharmacological doses of hydrocortisone. nih.govnih.govopendentistryjournal.com |

Modulation of Phospholipase A2 Activity and Arachidonic Acid Metabolism

Hydrocortisone and its esters, including this compound, exert significant anti-inflammatory effects by modulating the activity of phospholipase A2 (PLA2) and the subsequent metabolism of arachidonic acid. This modulation is a cornerstone of their therapeutic action, as it curtails the production of potent inflammatory mediators.

In vitro studies have demonstrated that hydrocortisone inhibits the release of arachidonic acid from cellular phospholipids, a critical step for the synthesis of prostaglandins and leukotrienes. nih.gov This inhibitory effect is not on the enzymes that convert arachidonic acid into prostaglandins, but rather on the liberation of arachidonic acid itself. nih.gov This is achieved through the induction of PLA2 inhibitory proteins, often referred to as lipocortins. nih.govhmdb.ca The binding of hydrocortisone to its receptor leads to altered gene expression, resulting in the synthesis of these inhibitory proteins. hmdb.caresearchgate.net

Furthermore, studies have indicated that corticosteroids can stimulate an increase in a circulating inhibitor of serum phospholipase A2 activity. nih.gov This suggests that the anti-inflammatory effects of hydrocortisone may involve both local and systemic increases in PLA2 inhibition. The inhibition of both the cyclooxygenase and lipoxygenase pathways by glucocorticoids like dexamethasone in human trabecular meshwork cells also points to the upstream inhibition of arachidonic acid release. uq.edu.au

Cellular Effects and Immunomodulation (in vitro studies)

Impact on Immune Cell Activity and Differentiation (e.g., T-lymphocyte proliferation, apoptosis)

This compound, through its active component hydrocortisone, profoundly impacts the activity and differentiation of immune cells, particularly T-lymphocytes. In vitro studies have consistently demonstrated the inhibitory effects of hydrocortisone on T-cell proliferation. nih.govnih.gov This inhibition is a key aspect of its immunosuppressive properties.

Hydrocortisone has been shown to abrogate the proliferative response of T-cells in autologous mixed lymphocyte reactions (AMLR). nih.gov This effect becomes apparent after 48 hours of culture and is sustained. nih.gov The mechanism behind this inhibition involves rendering the interleukin-2 (IL-2) producing T-cells unresponsive to interleukin-1 (IL-1) and unable to synthesize IL-2, a critical T-cell growth factor. nih.gov However, hydrocortisone does not appear to interfere with the ability of resting T-cells to become responsive to exogenously supplied IL-2. nih.gov

The inhibitory effects of hydrocortisone on T-cell proliferation are concentration-dependent. nih.gov Studies using human influenza virus immune T-cell lines have shown that hydrocortisone at concentrations from 10⁻⁹ to 10⁻⁶ M can inhibit antigen-induced proliferation but not proliferation mediated by T-cell growth factor (TCGF). nih.gov This suggests a specific interference with the initial stages of T-cell activation. Interestingly, hydrocortisone was also found to inhibit the production of TCGF by cloned T-cells. nih.gov

Furthermore, hydrocortisone can modulate the production of various cytokines by immune cells. In cultures of peripheral blood mononuclear cells, a "stress" concentration (10⁻⁶ M) of hydrocortisone significantly suppressed the secretion of IL-2, interferon-gamma (IFN-γ), IL-4, and IL-10. jofem.orgjofem.org At a lower, more physiological concentration (10⁻⁸ M), hydrocortisone significantly increased the levels of IFN-γ and IL-10, but not IL-2 and IL-4. jofem.orgjofem.org This indicates a complex, concentration-dependent immunomodulatory role rather than simple immunosuppression.

Regarding T-cell differentiation, glucocorticoids are known to suppress the function of Th1 cells while promoting the function of Th2 cells. frontiersin.org They can also induce apoptosis in lymphocytes, contributing to their immunosuppressive effects. frontiersin.org

Interactive Data Table: Effect of Hydrocortisone on T-Lymphocyte Function in vitro

| Parameter | Cell Type/Model | Hydrocortisone Concentration | Observed Effect | Reference |

| T-cell Proliferation | Human T-lymphocytes (AMLR) | Not specified | Inhibition of proliferative response | nih.gov |

| IL-2 Production | Human T-lymphocytes (AMLR) | Not specified | Abrogation of IL-2 synthesis | nih.gov |

| Antigen-induced Proliferation | Human influenza virus immune T-cell lines | 10⁻⁹ to 10⁻⁶ M | Inhibition | nih.gov |

| TCGF-mediated Proliferation | Human influenza virus immune T-cell lines | 10⁻⁹ to 10⁻⁶ M | No inhibition | nih.gov |

| Cytokine Secretion | Human peripheral blood mononuclear cells | 10⁻⁶ M | Suppression of IL-2, IFN-γ, IL-4, IL-10 | jofem.orgjofem.org |

| Cytokine Secretion | Human peripheral blood mononuclear cells | 10⁻⁸ M | Increased IFN-γ and IL-10 | jofem.orgjofem.org |

Effects on Macrophage Function (e.g., phagocytosis, intracellular digestion of particulate matter)

The influence of hydrocortisone on macrophage function is multifaceted, with studies revealing both inhibitory and, in some contexts, enhancing effects on activities such as phagocytosis and intracellular digestion.

In some experimental settings, hydrocortisone has been shown to decrease the phagocytic activity of macrophages. frontiersin.org For instance, treatment with glucocorticoids can lead to a reduced ability of macrophages to phagocytose certain bacteria. frontiersin.org In a model of local inflammation, cortisone (B1669442) treatment was observed to reduce the number of macrophages in the inflamed area and inhibit the formation of granulation tissue. frontiersin.org

Conversely, other in vitro studies have demonstrated that glucocorticoids like dexamethasone can actually increase the phagocytic activity of monocytes and macrophages for various particles, including zymosan, heat-killed yeast, and apoptotic neutrophils. frontiersin.org This effect has been shown to be dependent on the glucocorticoid receptor. frontiersin.org

Regarding the intracellular killing of microbes, the effects of hydrocortisone appear to be variable and dependent on the specific microorganism. One study found that in vivo treatment with hydrocortisone acetate (B1210297) did not significantly decrease the phagocytosis of several bacterial species by mouse peritoneal macrophages in vitro. nih.gov While the intracellular killing of Staphylococcus albus was normal, a decrease in killing was observed for other bacteria and for Candida albicans, with the effect being most significant for Salmonella typhimurium. nih.gov

The impact of hydrocortisone on macrophage migration has also been noted. In vitro, hydrocortisone can decrease the migratory capacity of macrophages. frontiersin.org Systemic hydrocortisone has been shown to reduce the number of macrophages in wounds, although the phagocytic activity of the macrophages that are present may be similar to controls. nih.gov When systemic hydrocortisone is combined with a local anti-macrophage serum, there is a near-complete disappearance of macrophages from wounds, leading to delayed clearance of cellular debris. nih.gov

Furthermore, hydrocortisone has been shown to suppress the production of matrix metalloproteinase-2 (MMP-2) by human macrophages, which can prevent the pathological degradation of the extracellular matrix in chronic wounds. mdpi.com

Interactive Data Table: Effects of Hydrocortisone on Macrophage Function

| Macrophage Function | Experimental Model | Effect of Hydrocortisone | Reference |

| Phagocytosis | THP-1 macrophages infected with E. coli | Decreased | frontiersin.org |

| Phagocytosis | Mouse peritoneal macrophages | No significant decrease for several bacterial species | nih.gov |

| Intracellular Killing | Mouse peritoneal macrophages | Variable; decreased for S. typhimurium | nih.gov |

| Migration | In vitro macrophage cultures | Decreased | frontiersin.org |

| MMP-2 Synthesis | Human macrophages | Significantly reduced | mdpi.com |

| Number in Wounds | Guinea pig skin incisions | Reduced | nih.gov |

Modulation of Collagen Synthesis in Cellular Models

Hydrocortisone exerts a significant regulatory effect on collagen synthesis, a process that is crucial in both normal tissue maintenance and pathological conditions like fibrosis. In vitro studies using various cellular models have consistently demonstrated that hydrocortisone can modulate the production of collagen.

In cultures of human bone marrow fibroblasts, hydrocortisone was found to decrease the synthesis of interstitial collagens, specifically types I and III. nih.gov This reduction in collagen protein was accompanied by a decrease in the abundance of the corresponding messenger RNAs (mRNAs), pro-alpha 1(I) and pro-alpha 1(III), indicating that the regulation occurs at the level of gene expression. nih.gov

Similarly, studies on human skin fibroblasts have shown that hydrocortisone can inhibit collagen synthesis. nih.gov In normal fibroblast cultures, hydrocortisone at a concentration of 0.5 µg/ml inhibited collagen synthesis by 60%. nih.gov Interestingly, in fibroblasts derived from keloid tissue, which is characterized by excessive collagen deposition, the rate of collagen synthesis was not significantly reduced by hydrocortisone. nih.gov

The inhibitory effect of hydrocortisone on collagen synthesis has also been demonstrated in human skin in vivo, with topical application leading to a marked decrease in collagen propeptides, which are markers of collagen synthesis. nih.govjwatch.org In situ hybridization studies confirmed that the amount of type I collagen mRNA in fibroblasts was significantly reduced after treatment with hydrocortisone. nih.govjwatch.org This downregulation of collagen synthesis is thought to contribute to the skin atrophy sometimes associated with chronic glucocorticoid use. researchgate.net

However, the effect of hydrocortisone on collagen synthesis may be influenced by the duration and pattern of administration. While continuous treatment with hydrocortisone leads to a substantial decrease in collagen synthesis, intermittent application has a less pronounced effect. nih.gov Furthermore, some studies suggest that short-term or intermittent application of hydrocortisone might have a positive effect on collagen production by skin cells. mdpi.comresearchgate.net For instance, in one study, a biomaterial containing hydrocortisone was found to significantly increase the synthesis of type I collagen by fibroblasts. mdpi.com

Interactive Data Table: Hydrocortisone's Effect on Collagen Synthesis in Cellular Models

| Cellular Model | Collagen Type(s) | Effect of Hydrocortisone | Mechanism | Reference |

| Human Bone Marrow Fibroblasts | Types I and III | Decrease in synthesis | Decrease in pro-alpha 1(I) and pro-alpha 1(III) mRNA | nih.gov |

| Normal Human Skin Fibroblasts | Not specified | 60% inhibition of synthesis | Not specified | nih.gov |

| Keloid-derived Fibroblasts | Not specified | No significant reduction | Not specified | nih.gov |

| Human Skin (in vivo) | Types I and III | Marked decrease in propeptides | Reduction in type I collagen mRNA | nih.govjwatch.org |

| Human Fibroblasts (with biomaterial) | Type I | Significant increase in synthesis | Not specified | mdpi.com |

Structure Activity Relationship Sar and Prodrug Concept Research

Elucidation of Hydrocortisone (B1673445) Tebutate's SAR within the Steroid Nucleus

The biological activity of any corticosteroid is fundamentally rooted in its core four-ring structure, known as the cyclo-pentano-perhydro-phenanthrene nucleus. ijdvl.com For hydrocortisone, several structural features are considered essential for its inherent glucocorticoid activity. These include the ketone group at position C3 and the double bond between C4 and C5 in the A-ring, as well as the hydroxyl (OH) group at C11 on the C-ring. ijdvl.comuomustansiriyah.edu.iq These elements are crucial for the molecule's interaction with the glucocorticoid receptor (GR), which mediates its biological effects. ijdvl.com Modifications to this nucleus, such as halogenation at the 9α-position or the introduction of a double bond at the C1-C2 position, are known strategies to enhance glucocorticoid potency. researchgate.netresearchgate.net Hydrocortisone tebutate retains this essential hydrocortisone nucleus, meaning its fundamental mechanism of action is predicated on the active hydrocortisone molecule after the tebutate group is removed.

This compound is specifically a 21-ester of hydrocortisone, where the tebutate (tert-butylacetate) group is attached to the hydroxyl group at the C21 position. The primary consequence of this esterification is a significant increase in the molecule's lipophilicity (fat-solubility). nih.gov

Research on a wide range of steroid esters has shown that modifications at the C21 position directly influence receptor binding affinity. nih.gov In the case of hydrocortisone, esterification at the C21 position generally leads to a decrease in the molecule's binding affinity for the glucocorticoid receptor compared to the parent hydrocortisone. nih.gov This is because the active site of the receptor is optimized to bind with the unmodified 21-hydroxyl group.

However, the reduced receptor affinity of the esterified molecule is a key component of its design as a prodrug. The increased lipophilicity conferred by the tebutate ester alters the compound's physicochemical properties, which is critical for its permeation through biological membranes and its ability to be formulated for research applications requiring controlled release. scirp.orgresearchgate.net

The position and chemical nature of an ester group on the steroid nucleus have distinct and predictable effects on receptor binding and selectivity. A comparative analysis reveals a clear distinction between esterification at the C17 and C21 positions.

C17-Esters: Esterification at the 17α-hydroxyl position, particularly with bulky groups like furoate or propionate, can significantly increase binding affinity for the glucocorticoid receptor. ersnet.org This enhancement is attributed to the ability of these ester groups to occupy a specific lipophilic pocket within the receptor's ligand-binding domain, creating a more stable and potent interaction. ersnet.org

C21-Esters: In contrast, esterification at the C21 position, as seen in this compound, does not confer this enhanced binding. Studies have consistently shown that 21-esters exhibit lower binding affinity than their parent alcohol form. nih.gov

Furthermore, increasing the lipophilicity of a steroid through esterification can impact its selectivity for the glucocorticoid receptor (GR) over other steroid receptors, such as the progesterone (B1679170) receptor (PR). Research indicates that as lipophilicity increases, the selectivity of the steroid for the GR may decrease, leading to a higher relative affinity for the PR. ersnet.org This highlights a trade-off in steroid design between enhancing lipophilicity for permeation and maintaining high receptor selectivity.

| Ester Position | Example Ester Group | Effect on Lipophilicity | Effect on GR Binding Affinity | Primary Rationale in Research |

|---|---|---|---|---|

| C17-Hydroxyl | Propionate, Furoate, Valerate | Increased | Increased | Enhance intrinsic potency and activity. |

| C21-Hydroxyl | Acetate (B1210297), Tebutate, Succinate | Increased | Decreased | Modify physicochemical properties for prodrug design (e.g., solubility, permeation). |

This compound as a Prodrug in Research Contexts

A prodrug is a molecule that is administered in an inactive or less active form and is then converted to the active drug through a metabolic process within the body. mdpi.com this compound is a classic example of this concept. The ester linkage renders the hydrocortisone molecule temporarily inert, allowing for modified transport and distribution properties before its activation at the target site. google.com

The activation of this compound to hydrocortisone occurs via the cleavage of its ester bond. This reaction is primarily catalyzed by carboxylesterase enzymes, which are ubiquitously present in various biological tissues, including the liver and skin, as well as in plasma. medicaljournals.senih.gov

In in vitro models using tissue homogenates or purified enzymes, the hydrolysis of 21-esters like tebutate is shown to be a rapid enzymatic process. medicaljournals.seoup.com Research on various straight-chain 21-esters of hydrocortisone has demonstrated that the rate of this enzymatic cleavage is influenced by the size and structure of the ester group. oup.com For this compound, the hydrolysis reaction involves a single step where esterases cleave the bond between the hydrocortisone and the tebutate moiety, releasing the pharmacologically active hydrocortisone.

The design of this compound as a lipophilic prodrug has a significant impact on its behavior in cellular models. The ability of a drug to exert an effect is dependent on it reaching its intracellular target, the glucocorticoid receptor.

The increased lipophilicity of this compound enhances its ability to passively diffuse across the lipid bilayers of cell membranes. researchgate.netnih.gov This improved permeation allows the prodrug to enter cells more efficiently than the more water-soluble parent compound, hydrocortisone. scirp.org One study investigating a similar lipophilic diester prodrug of hydrocortisone found that its intracellular concentration was over five times higher than that of hydrocortisone when applied externally to cultured human keratinocytes. medicaljournals.se

This mechanism allows the cell to accumulate a high concentration of the inactive prodrug, which then acts as an intracellular reservoir. Inside the cell, esterase enzymes gradually hydrolyze the this compound, ensuring a sustained release of active hydrocortisone directly at its site of action. medicaljournals.sewashington.edu This model of enhanced permeation followed by intracellular activation is a key principle explored through the use of compounds like this compound in dermatological and pharmacological research.

| Compound | Key Physicochemical Property | Cellular Permeation | Intracellular Fate | Resulting Action |

|---|---|---|---|---|

| Hydrocortisone | Relatively Hydrophilic | Moderate | Directly binds to GR. | Immediate but potentially limited by lower uptake. |

| This compound (Prodrug) | Lipophilic | Enhanced | Accumulates as an intracellular reservoir; undergoes enzymatic hydrolysis to Hydrocortisone. | Sustained release of active drug inside the target cell. |

Advanced Analytical Research Methodologies for Hydrocortisone Tebutate

Chromatographic Techniques for Research Sample Analysis

Chromatographic techniques are fundamental in the analytical research of Hydrocortisone (B1673445) tebutate, enabling its separation, identification, and quantification within complex mixtures. These methods are crucial for assessing the purity and stability of the compound in research samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust High-Performance Liquid Chromatography (HPLC) method for Hydrocortisone tebutate is a critical step in its research and analysis. A well-developed and validated method ensures reliable and reproducible results. The process typically involves optimizing various chromatographic parameters to achieve adequate separation and detection of the analyte.

Method development for corticosteroids like hydrocortisone often involves the use of reversed-phase columns. nih.govnih.gov For instance, a study on hydrocortisone utilized an ODS (C18) column with a mobile phase consisting of methanol (B129727), water, and acetic acid (60:30:10, v/v/v). nih.govresearchgate.net The detection was successfully achieved at a wavelength of 254 nm. nih.govresearchgate.net The flow rate is another critical parameter, often set around 1.0 ml/min to ensure good separation and peak shape. nih.govasianpubs.org

Validation of the developed HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines. ijnrd.org This includes assessing parameters such as specificity, linearity, precision, accuracy, and robustness. Specificity ensures that the signal measured is from the compound of interest without interference from other components. ijnrd.org Linearity is established by analyzing a series of concentrations, with a correlation coefficient (r²) close to 0.999 indicating a strong linear relationship. nih.govresearchgate.net Precision, evaluated through intraday and interday variations, should exhibit a low relative standard deviation (RSD), typically below 2%. nih.govnih.gov Accuracy is determined by recovery studies at different concentration levels, with recoveries in the range of 98-102% being acceptable. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC) for Quantification and Purity Profiling in Research Batches

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the quantification and purity profiling of this compound in research batches. This method is valued for its sensitivity, precision, and reproducibility. asianpubs.org

In a typical RP-HPLC setup for hydrocortisone analysis, a C18 column is employed as the stationary phase. nih.govresearchgate.net The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer, is optimized to achieve the desired separation. d-nb.info For example, a mobile phase of phosphoric acid, acetonitrile, and water (0.5:380:620 v/v) has been used for hydrocortisone analysis, with detection at 245 nm. asianpubs.org

The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For hydrocortisone, retention times can vary depending on the specific method, with reported values around 2.26 minutes and 4.38 minutes in different studies. nih.govasianpubs.org The method's linearity is established over a specific concentration range, for instance, from 0.02 to 0.4 mg/ml or 2-20 µg/mL for hydrocortisone. nih.govasianpubs.org The limit of detection (LOD) and limit of quantification (LOQ) are also determined to assess the sensitivity of the method. ijnrd.org

The following interactive data table summarizes typical parameters for an RP-HPLC method for hydrocortisone analysis:

| Parameter | Value | Reference |

|---|---|---|

| Column | ODS (C18), 5 μm, 4.6 × 150 mm | nih.govresearchgate.net |

| Mobile Phase | Methanol:Water:Acetic Acid (60:30:10, v/v/v) | nih.govresearchgate.net |

| Flow Rate | 1.0 ml/min | nih.govasianpubs.org |

| Detection Wavelength | 254 nm | nih.govresearchgate.net |

| Retention Time | 2.26 min | nih.gov |

| Linearity Range | 0.02 to 0.4 mg/ml | nih.gov |

| Correlation Coefficient (r²) | 0.9989 | nih.gov |

| Accuracy (Recovery) | 98-101% | nih.govnih.gov |

| Precision (RSD) | Intraday: 0.19–0.55%, Interday: 0.33–0.71% | nih.govnih.gov |

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis of this compound. nih.gov It is particularly useful for preliminary identification and for monitoring the progress of chemical reactions in a research setting.

In TLC, a stationary phase, typically silica (B1680970) gel 60F254, is coated on a plate. nih.gov The sample is spotted on the plate, which is then placed in a developing chamber containing a suitable mobile phase. For the analysis of hydrocortisone acetate (B1210297), a mobile phase consisting of chloroform (B151607), acetone, and ammonia (B1221849) (8:2:0.1, v/v/v) has been utilized. nih.gov

After the solvent front has moved a sufficient distance, the plate is removed, dried, and the separated spots are visualized. Visualization can be done under UV light at 254 nm or by spraying with a suitable reagent. asean.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for identification purposes. asean.org Different steroid compounds will have distinct Rf values under the same chromatographic conditions. asean.org For example, the estimated Rf value for hydrocortisone acetate is 0.36. asean.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantification of this compound. These techniques provide valuable information about the molecule's electronic structure and molecular weight.

UV-Visible Spectrophotometry for Quantification and Absorbance Maxima Determination

UV-Visible spectrophotometry is a straightforward and cost-effective technique for the quantification of this compound and the determination of its maximum absorbance (λmax). ijbpas.com The principle behind this method is the measurement of the amount of light absorbed by the sample at a specific wavelength.

To determine the λmax, a solution of the compound is scanned over a range of wavelengths, typically from 200 to 400 nm. ijbpas.com For hydrocortisone, the absorbance maximum is observed at approximately 242 nm in methanol. ijbpas.com This wavelength is then used for quantification.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. ijbpas.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The method should be validated for linearity, accuracy, and precision. ijbpas.com Linearity is typically observed in a concentration range of 5-15 µg/mL for hydrocortisone. ijbpas.com Recovery studies for accuracy should fall within the range of 97-103%. ijbpas.com

The following interactive data table outlines the key parameters for the UV-Visible spectrophotometric analysis of hydrocortisone:

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Methanol | ijbpas.com |

| Absorbance Maximum (λmax) | 242 nm | ijbpas.com |

| Linearity Range | 5-15 µg/mL | ijbpas.com |

| Correlation Coefficient (r²) | > 0.998 | ijbpas.com |

| Accuracy (% Recovery) | 98.2-102% | ijbpas.com |

| Limit of Detection (LOD) | 386 ± 3 nM | ejournal.by |

| Limit of Quantification (LOQ) | 1280 ± 10 nM | ejournal.by |

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification in in vitro Systems

Mass Spectrometry (MS) is a powerful analytical technique used for the structural confirmation of this compound and the identification of its metabolites in in vitro systems. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

For structural confirmation, the compound is ionized, and the resulting mass spectrum shows a peak corresponding to the molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic fragmentation pattern that can be used to elucidate the structure of the molecule. axt.com.au For hydrocortisone, the precursor ion [M+H]+ has an m/z of 363.21726. massbank.jp

In metabolic studies, MS, often coupled with liquid chromatography (LC-MS), is used to identify the products formed when a drug is incubated with liver microsomes or other in vitro systems. nih.govaxt.com.au The metabolites are separated by LC and then detected by MS. By comparing the mass spectra of the metabolites with that of the parent drug, the metabolic modifications, such as hydroxylation or glucuronidation, can be identified. axt.com.au For instance, in a study of hydrocortisone metabolism, phase I metabolites like tetrahydrocortisone (B135524) and dihydrocortisol, and phase II glucuronide conjugates were identified. axt.com.au

Stability-Indicating Methods and Degradation Product Research

The integrity and stability of a pharmaceutical compound are critical for its efficacy and safety. Stability-indicating methods are analytical procedures designed to separate and quantify the active pharmaceutical ingredient in the presence of its degradation products. This ensures that the measurements are specific to the intact drug.

Forced degradation, or stress testing, is a crucial component in the development of stability-indicating methods. It involves subjecting the drug substance to harsh conditions to accelerate its decomposition. This process helps in identifying potential degradation products and understanding the degradation pathways of the molecule. The conditions typically employed in forced degradation studies include acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.net

For hydrocortisone and its esters, several degradation pathways have been identified through such studies. nih.govresearchgate.net An oxidative degradation pathway often leads to the formation of 21-dehydrohydrocortisone. researchgate.net Non-oxidative reactions can also occur, resulting in other degradation products. researchgate.net In the presence of certain excipients, like attapulgite, the rate of oxidative degradation of hydrocortisone can be significantly accelerated. nih.gov

A study on hydrocortisone butyrate (B1204436) showed that it undergoes reversible isomerization to the C-21 ester, which then hydrolyzes to hydrocortisone before degrading into a complex mixture. nih.gov Another investigation into hydrocortisone in solution identified several degradation products resulting from acid-catalyzed tautomerization/dehydration and subsequent oxidation. nih.gov

The following table summarizes common stress conditions used in forced degradation studies for hydrocortisone and its related compounds.

| Stress Condition | Reagent/Method | Typical Degradation Products |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | Isomers, dehydration products |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | Hydrolyzed esters, rearranged structures |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 21-dehydrohydrocortisone, cortisone (B1669442) |

| Thermal Degradation | Dry Heat Oven | Various oxidation and dehydration products |

| Photodegradation | UV light exposure | Photolytic degradation products |

This table is illustrative of typical conditions for hydrocortisone compounds and is not specific to this compound due to a lack of available data.

The development of a stability-indicating analytical method is essential to ensure that the analytical procedure can accurately measure the decrease of the active drug content due to degradation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity. scirp.orgsielc.comnih.gov

A typical stability-indicating HPLC method for hydrocortisone involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. scirp.orgd-nb.info The detection is commonly performed using a UV detector. nih.govd-nb.info The method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its linearity, precision, accuracy, specificity, and robustness. nih.gov

For instance, a study on hydrocortisone acetate in a gel formulation developed a stability-indicating RP-HPLC method capable of separating the active ingredient from its preservatives, antioxidant, and degradation products. researchgate.netnih.gov Similarly, methods have been developed for hydrocortisone in combination with other drugs, demonstrating the versatility of HPLC in stability testing. d-nb.info

The table below outlines typical chromatographic conditions for the analysis of hydrocortisone and its esters.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and buffer solution (e.g., potassium phosphate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

This table represents common HPLC parameters for hydrocortisone compounds and should be optimized for the specific analysis of this compound.

The ultimate goal of developing these methods is to have a reliable analytical tool to monitor the stability of the drug substance and its formulations over time, ensuring that the product remains within its quality specifications throughout its shelf life.

Computational and Theoretical Research Approaches for Hydrocortisone Tebutate

Molecular Modeling and Docking Studies for GR-Ligand Interactions

Molecular modeling and docking studies are fundamental in elucidating the binding of hydrocortisone (B1673445), the active metabolite of hydrocortisone tebutate, to the ligand-binding domain (LBD) of the glucocorticoid receptor. nih.gov These computational techniques predict the preferred orientation and conformation of the ligand within the receptor's binding pocket, providing a rationale for its biological activity.

Research has shown that the binding of glucocorticoids to the GR LBD is a highly specific process governed by a network of hydrogen bonds and hydrophobic interactions. nih.gov For instance, the C11-OH group of the steroid core is crucial for forming a hydrogen bond with the side chain of Asn-564, an interaction identified as critical for ligand binding and subsequent gene activation. nih.gov Additionally, hydrophobic interactions, particularly with residues like Met-639, play a significant role in stabilizing the ligand within the binding pocket. nih.gov

While direct molecular modeling studies on this compound are not extensively documented, studies on other glucocorticoid esters have provided valuable insights. For example, docking studies of various glucocorticoid 17-esters have demonstrated a good correlation between their fit within the GR-binding pocket and their receptor-binding affinity. nih.gov Conversely, 21-esters with bulky substituents have been shown to have unfavorable steric interactions, which could potentially reduce binding affinity. nih.gov Given that this compound is a 21-ester, molecular modeling can help predict how the tebutate moiety influences the binding of the parent hydrocortisone molecule.

A study on novel hydrocortisone derivatives designed to target both the androgen and glucocorticoid receptors utilized molecular modeling to assess their binding to the respective ligand-binding domains. nih.gov This highlights the utility of these computational methods in designing steroids with specific receptor-binding profiles.

Table 1: Key Amino Acid Interactions in the Glucocorticoid Receptor Ligand-Binding Domain

| Amino Acid Residue | Type of Interaction | Role in Ligand Binding |

| Asn-564 | Hydrogen Bond | Critical for ligand binding and target gene activation. nih.gov |

| Met-639 | Hydrophobic Interaction | Stabilizes the steroid side chains within the binding pocket. nih.gov |

| Arg611 | Hydrophilic Interaction | Interacts with specific glucocorticoid analogues, influencing their potency. mdpi.com |

Molecular Dynamics (MD) Simulations to Analyze Receptor-Ligand Dynamics

Molecular dynamics (MD) simulations offer a more dynamic view of the GR-ligand complex, revealing how the receptor's conformation changes upon ligand binding and how these changes influence its function. researchgate.netnih.govnih.gov These simulations, which model the movement of atoms and molecules over time, are crucial for understanding the allosteric regulation of the GR and the nuanced effects of different ligands. nih.gov

MD simulations have been employed to study the behavior of the GR when bound to its natural ligand, cortisol (hydrocortisone), as well as other synthetic glucocorticoids. researchgate.net These studies have provided insights into the stability of the receptor-ligand complex and the conformational fluctuations that occur. For example, MD simulations have revealed that certain potent glucocorticoid analogues can induce the formation of an unoccupied channel near the A-ring of the steroid, potentially contributing to their high potency. mdpi.com

Furthermore, MD simulations have been instrumental in understanding the structural basis for the activity of different glucocorticoid analogues. By examining the interactions of these ligands with key regions of the GR, such as the activation function 2 (AF-2) domain, researchers can correlate specific structural changes with functional outcomes. mdpi.com In one study, differing interactions with the AF-2 region were suggested to be responsible for the lower transactivation capacity of a particular dexamethasone (B1670325) analogue. mdpi.com

While specific MD simulation studies on this compound are not prevalent, the wealth of data from simulations with hydrocortisone and its analogues provides a strong foundation for predicting its behavior. mdpi.comresearchgate.net Such simulations could be used to investigate how the tebutate ester group affects the dynamics of the GR-hydrocortisone complex and whether it influences the receptor's interaction with co-regulator proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comacs.orgnih.gov For this compound and its potential analogues, QSAR can be a powerful tool for predicting their anti-inflammatory potency and other biological effects, thereby guiding the synthesis of new and more effective derivatives.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various steroidal esters to understand the structural features that determine their bioactivity. nih.gov These studies have revealed that steric effects and the hydrophobic/hydrophilic balance of the steroid molecule are often key determinants of their biological activity. nih.gov For instance, in a study of antileukemic steroidal esters, the presence of hydrophobic groups in specific regions of the steroid nucleus was found to be important for enhanced activity. nih.gov

For topical corticosteroids, QSAR models can also be developed to predict skin permeability, a critical factor for their efficacy. mdpi.com By correlating physicochemical properties with permeation data, these models can help in the design of prodrugs with optimal delivery characteristics. mdpi.com

Table 2: Parameters Commonly Used in QSAR Models for Steroidal Compounds

| Parameter | Description | Relevance to Biological Activity |

| Steric Fields (CoMFA) | Describes the spatial arrangement of atoms. | Influences how well the molecule fits into the receptor binding pocket. nih.gov |

| Electrostatic Fields (CoMFA) | Describes the distribution of charge in the molecule. | Important for electrostatic interactions with the receptor. |

| Hydrophobic Fields (CoMSIA) | Describes the distribution of hydrophobicity. | Affects membrane permeability and hydrophobic interactions with the receptor. nih.gov |

| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Identifies regions that can participate in hydrogen bonding. | Crucial for specific interactions with key amino acid residues in the receptor. nih.gov |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences absorption and distribution. mdpi.com |

Computational Predictions of Ester Hydrolysis and Prodrug Activation in Research Systems

This compound is a prodrug, meaning it is inactive until it is hydrolyzed in the body to release the active drug, hydrocortisone. occams.commedicaljournals.senih.gov The rate and extent of this ester hydrolysis are critical for its therapeutic efficacy. Computational methods can be employed to predict the susceptibility of the ester bond to enzymatic cleavage by esterases, which are the enzymes responsible for this activation. researchgate.netnih.gov

The hydrolysis of corticosteroid esters, particularly at the C-21 position, is a well-documented process that can be modeled computationally. mdpi.commedicaljournals.se Studies have shown that the rate of hydrolysis can be influenced by the chemical nature of the ester group. For example, a good correlation has been found between the solvolytic rate constants of fluocinolone (B42009) acetonide C-21 esters and the polarity of the C-O2 bond of those esters. mdpi.com This suggests that computational calculations of electronic properties can be predictive of the prodrug activation rate. mdpi.com

Computational models can simulate the interaction of the ester prodrug with the active site of esterase enzymes. researchgate.net By analyzing the binding energy and the orientation of the prodrug within the enzyme's catalytic site, it is possible to predict its likelihood of being a substrate and the potential rate of hydrolysis. These in silico methods can be used to screen a virtual library of potential hydrocortisone esters to identify those with the desired hydrolysis profile.

Furthermore, in silico methods have been used to predict the stability of hydrocortisone esters in various formulations, which is crucial for drug development. researchgate.netresearchgate.net For instance, multiple regression analysis and dynamic neural networks have been used to predict the degradation of hydrocortisone sodium succinate. researchgate.net These approaches could be adapted to predict the stability and hydrolysis of this compound under different physiological conditions.

Future Research Directions and Translational Opportunities Excluding Clinical Application

Hydrocortisone (B1673445) Tebutate as a Mechanistic Probe for Glucocorticoid Receptor Research

Hydrocortisone tebutate, as a lipophilic ester of hydrocortisone, offers a unique molecular structure for investigating the intricate mechanisms of glucocorticoid receptor (GR) function. The tebutate ester moiety significantly alters the physicochemical properties of the parent hydrocortisone molecule, influencing its partitioning into cellular membranes and subsequent interaction with the cytosolic GR.

Moreover, this compound can serve as a probe to explore non-genomic actions of glucocorticoids. nih.gov The increased lipophilicity of the ester may facilitate its interaction with membrane-associated GR or other cellular components, potentially triggering rapid signaling events that are independent of gene transcription. Investigating these non-genomic pathways could reveal novel aspects of glucocorticoid physiology and pharmacology.

Table 1: Comparative Properties of Hydrocortisone and its Esters for Glucocorticoid Receptor Research

| Property | Hydrocortisone | Hydrocortisone Acetate (B1210297) | This compound | Research Implication |

| Lipophilicity | Lower | Higher | Significantly Higher | Influences cell membrane permeability and potential for non-genomic actions. nih.gov |

| GR Binding Affinity | High | Modified | Potentially Modified | Altered binding kinetics can be used to study receptor activation dynamics. nih.gov |

| Intracellular Hydrolysis | N/A | Slower than tebutate | Slow | Allows for the study of sustained GR activation and downstream effects. |

| Potential as a Mechanistic Probe | Standard for genomic action | Intermediate | Ideal for studying temporal dynamics and non-genomic effects | Provides a tool to differentiate between rapid and delayed cellular responses to glucocorticoids. |

Development of Novel In Vitro Models for Studying Steroid Pharmacology

The study of steroid pharmacology, including the actions of this compound, can be significantly advanced through the development of more sophisticated in vitro models that better recapitulate the complexity of human tissues. While traditional 2D cell cultures have been invaluable, they often lack the physiological relevance of three-dimensional (3D) environments. nih.govyoutube.com

Future research should focus on utilizing 3D cell culture models, such as spheroids and organoids, to investigate the effects of this compound. mdpi.com These models offer a more accurate representation of cell-cell and cell-matrix interactions, which can influence cellular responses to steroids. youtube.com For instance, studying the anti-inflammatory effects of this compound in organoid models of intestinal or skin inflammation could provide more translatable data than studies in simple monolayer cultures. mdpi.com

Furthermore, the integration of microfluidic technologies, creating "organ-on-a-chip" systems, presents a powerful platform for studying the pharmacokinetics and pharmacodynamics of steroid esters. youtube.com Such systems could be used to model the absorption, distribution, metabolism, and excretion (ADME) of this compound in a controlled environment, providing valuable data without the need for animal testing. The development of these advanced in vitro models will be crucial for a deeper understanding of steroid pharmacology and for the preclinical evaluation of novel steroid-based compounds. nih.govyoutube.com

Exploring New Applications of Steroid Ester Chemistry in Biological Research

The synthesis and application of steroid esters, exemplified by this compound, represent a versatile area of chemical biology with significant potential for creating novel research tools. wikipedia.orgoup.comacs.org The principles of steroid ester chemistry can be applied to design and synthesize a variety of molecular probes to investigate different aspects of steroid hormone action.

One promising direction is the development of fluorescently labeled or biotinylated steroid esters. These molecules could be used to visualize the subcellular localization of steroid uptake and metabolism in real-time. By attaching a fluorescent tag to the tebutate moiety of hydrocortisone, for example, researchers could track the movement of the ester through the cell and monitor its cleavage by intracellular esterases.

Furthermore, the chemistry of steroid esters can be exploited to create "caged" compounds. These are inactive molecules that can be activated by a specific stimulus, such as light. A photosensitive protecting group could be attached to hydrocortisone via an ester linkage, allowing for precise spatial and temporal control over its release within a cell or tissue. Such tools would be invaluable for dissecting the immediate and localized effects of glucocorticoid signaling. The continued exploration of steroid ester chemistry will undoubtedly lead to the development of innovative probes that will further our understanding of steroid biology. scientificupdate.comnih.gov

Interdisciplinary Research Collaborations for Comprehensive Steroid Compound Analysis

A comprehensive understanding of the biological actions of steroid compounds like this compound necessitates a multidisciplinary research approach. The complexity of steroid signaling, from receptor binding and gene regulation to metabolic effects, requires the integration of expertise from various scientific fields.

Future research will benefit greatly from collaborations between chemists, biologists, pharmacologists, and computational scientists. mdpi.com Organic chemists can contribute by synthesizing novel steroid esters with tailored properties, while cell biologists can utilize these compounds in advanced in vitro models to study their mechanisms of action. nih.govgoogle.com Pharmacologists can then investigate the pharmacokinetic and pharmacodynamic profiles of these new molecules.

Moreover, the advent of high-throughput analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the detailed profiling of steroid metabolism. labinsights.nlshimadzu.comnih.gov Collaborations with analytical chemists are therefore essential for accurately measuring the levels of this compound and its metabolites in biological samples. By combining these diverse skill sets, the scientific community can achieve a more holistic understanding of the role of steroid esters in health and disease, paving the way for future translational opportunities. nih.gove-bookshelf.de

Q & A

Q. What analytical methods are validated for quantifying hydrocortisone tebutate in pharmaceutical formulations?

this compound can be quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Key parameters include a precursor ion at m/z 461.2 and product ions at m/z 387.2 and 309.3 for identification, with a retention time of ~23.21 minutes. Calibration curves (e.g., R² ≥ 0.999) should be validated for linearity, precision, and accuracy across the expected concentration range . For routine analysis, reversed-phase HPLC-UV with optimized SPE cleanup (e.g., Discovery DSC-Si cartridges) minimizes matrix interference and ensures reproducibility .

Q. What stability factors must be controlled during this compound storage?

Stability studies should include stress testing under accelerated conditions (e.g., 50°C/50% relative humidity for 3 months) to assess degradation pathways. Hydrolysis and oxidation are primary degradation mechanisms for esterified glucocorticoids. Chromatographic monitoring (e.g., HPLC) is critical to quantify residual active pharmaceutical ingredient (API) and identify degradation byproducts .

Q. How is this compound distinguished structurally from related glucocorticoid esters?

this compound (21-(3,3-dimethylbutyrate)) is differentiated by its ester side chain. Comparative analysis via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) can resolve structural ambiguities. For example, prednisolone tebutate (m/z 459.3) and hydrocortisone succinate (m/z 461.2) exhibit distinct fragmentation patterns in MS/MS spectra .

Advanced Research Questions

Q. How can fractional factorial design optimize this compound formulations?

A fractional factorial design (e.g., 2³ or 2⁴) reduces experimental runs while identifying critical excipient interactions. Input variables may include binders (e.g., PVP), disintegrants (e.g., crospovidone), fillers (e.g., lactose), and lubricants (e.g., magnesium stearate). Output variables like API degradation (%) are analyzed via ANOVA to rank excipient effects. Pareto charts highlight significant factors (p < 0.05), enabling rational excipient selection .

Q. What mechanisms explain contradictory data on this compound’s dermal penetration?

Conflicting penetration data may arise from methodological variability. In vitro Franz cell assays using human epidermis under occluded vs. non-occluded conditions yield divergent results. Phonophoresis studies suggest ultrasound parameters (frequency, intensity) critically influence transdermal delivery. Standardizing protocols (e.g., ISO 10993-12) and validating recovery rates (>95%) reduce variability .

Q. How do this compound’s glucocorticoid receptor (GR) binding kinetics compare to other esters?

Competitive binding assays (e.g., fluorescence polarization) using recombinant GR isoforms quantify affinity (Kd). This compound’s lipophilic ester group may enhance membrane permeability but reduce aqueous solubility, altering pharmacokinetics vs. hydrophilic derivatives (e.g., hydrocortisone sodium phosphate). In silico docking studies (e.g., AutoDock Vina) can predict binding poses and residency times .

Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?

Multivariate analysis (e.g., PCA or PLS-DA) of process parameters (temperature, catalyst concentration) identifies critical quality attributes (CQAs). Design space modeling (ICH Q8) ensures robustness. For impurity profiling, LC-MS/MS with charged aerosol detection (CAD) quantifies trace intermediates (e.g., unreacted tebutic acid) .

Methodological Guidance

Designing a PICOT framework for clinical efficacy studies:

- Population : Patients with inflammatory dermatoses (e.g., eczema).

- Intervention : Topical this compound 0.1% cream.

- Comparison : Hydrocortisone acetate 1% cream.

- Outcome : Reduction in EASI (Eczema Area and Severity Index) score at 4 weeks.

- Time : Double-blind, 12-week follow-up.

Power analysis (α = 0.05, β = 0.2) determines sample size. Stratified randomization controls for disease severity .

Validating degradation products in stability-indicating methods:

Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions identifies degradation products. MSⁿ fragmentation and co-chromatography with synthetic standards confirm identity. Method validation per ICH Q2(R1) ensures specificity, accuracy (±2% of nominal), and precision (RSD < 2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.